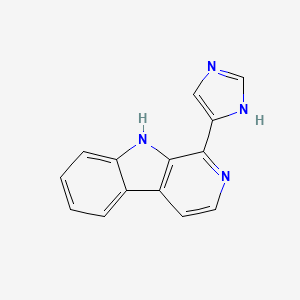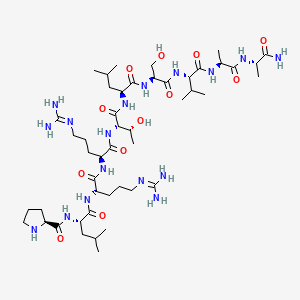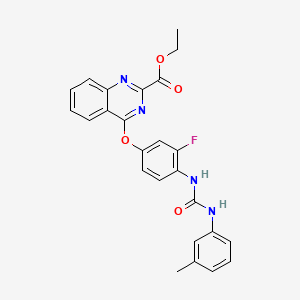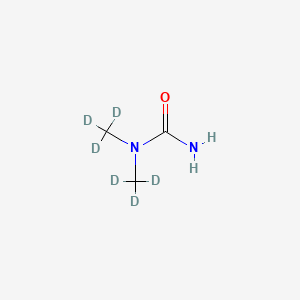
1,1-Dimethylurea-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethylurea-d6 is a deuterium-labeled derivative of 1,1-Dimethylurea. It is a stable isotope-labeled compound, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, to study the pharmacokinetics and metabolic profiles of drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dimethylurea-d6 can be synthesized through the reaction of dimethylamine with deuterated urea. The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. The process may include steps such as cooling crystallization, centrifugal separation, recrystallization, and vacuum drying to obtain high-purity this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the production costs. The use of advanced equipment and reaction control agents helps in achieving the desired product quality .
Análisis De Reacciones Químicas
1,1-Dimethylurea-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1-Dimethylurea-d6 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in various chemical reactions to study reaction mechanisms and pathways.
Biology: It is used in metabolic studies to understand the behavior of biological systems.
Medicine: It is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of drugs.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethylurea-d6 involves its incorporation into drug molecules as a stable isotope. This incorporation allows researchers to track the movement and transformation of the drug within biological systems. The deuterium atoms in this compound can affect the pharmacokinetic and metabolic profiles of the drug, providing valuable insights into its behavior .
Comparación Con Compuestos Similares
1,1-Dimethylurea-d6 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
1,1-Dimethylurea: The non-deuterated form of the compound.
1,3-Dimethylurea: A different isomer with distinct chemical properties.
Isoproturon-d6: Another deuterium-labeled compound used in similar research applications
The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in scientific studies, making it a valuable tool in research.
Propiedades
Fórmula molecular |
C3H8N2O |
|---|---|
Peso molecular |
94.15 g/mol |
Nombre IUPAC |
1,1-bis(trideuteriomethyl)urea |
InChI |
InChI=1S/C3H8N2O/c1-5(2)3(4)6/h1-2H3,(H2,4,6)/i1D3,2D3 |
Clave InChI |
YBBLOADPFWKNGS-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C(=O)N)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-|A-D-Ribofuranosyl-6-hydroxymethyl-furano[2,3-d]-pyrimidin-2-one](/img/structure/B12395613.png)
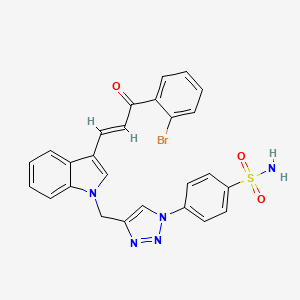
![N-methyl-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxy-N-(2-pyrrolidin-1-ylethyl)benzenesulfonamide](/img/structure/B12395621.png)


![[(2R,3R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methyl 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B12395635.png)




